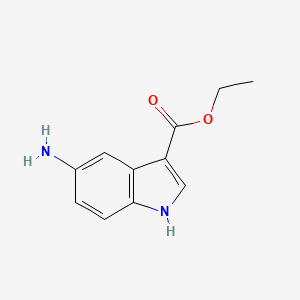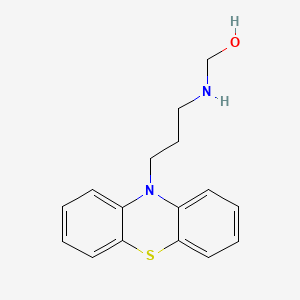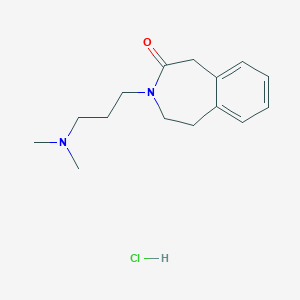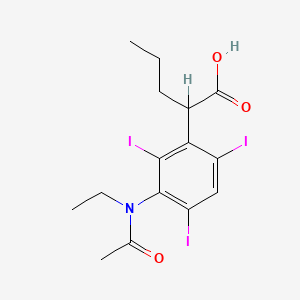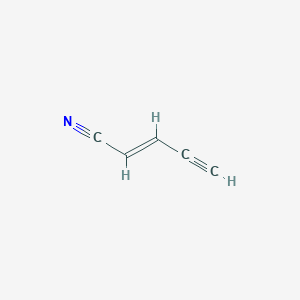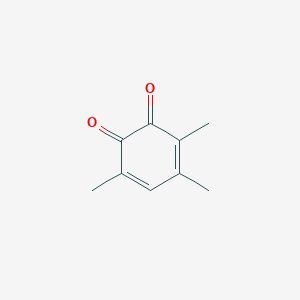
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C9H10O2 It is characterized by a six-membered ring structure with three methyl groups and two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylphenol with oxidizing agents to form the desired dione structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
Applications De Recherche Scientifique
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of ketone groups allows it to participate in redox reactions, influencing cellular processes. The compound can modulate enzyme activity and affect metabolic pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
4-Methylcyclohexa-3,5-diene-1,2-dione: Shares a similar ring structure but with fewer methyl groups.
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione: Another related compound with different positions of methyl and ketone groups.
Propriétés
Numéro CAS |
13038-87-4 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3,4,6-trimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H10O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4H,1-3H3 |
Clé InChI |
HCLRSBYNYZHMJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
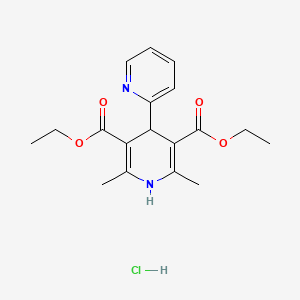
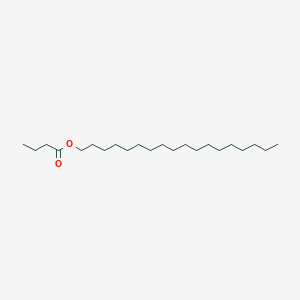


![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
